molecular formula C6H14ClN B109353 3,4-Dimethylpyrrolidine hydrochloride CAS No. 742100-61-4

3,4-Dimethylpyrrolidine hydrochloride

Cat. No. B109353
M. Wt: 135.63 g/mol
InChI Key: NENQMVAHTAYJTP-UHFFFAOYSA-N
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Description

3,4-Dimethylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 742100-61-4. It has a molecular weight of 135.64 and its linear formula is C6H14CLN .


Synthesis Analysis

The synthesis of 3,4-Dimethylpyrrolidine hydrochloride involves several steps. One method involves suspending 1.19 g of lithium aluminium hydride in 15 ml of tetrahydrofuran, then adding 1 g of 3,4-dimethylpyrrolidine-2,5-dione little by little at 0°C. The mixture is stirred for 10 hours under reflux conditions. The reaction mixture is cooled to 0°C, and 1.2 ml of water, 1.2 ml of 15% sodium hydroxide aqueous solution, and 3.6 ml of water are added successively. The mixture is stirred for 30 minutes, then magnesium sulfate is added, and the mixture is filtered over Celite. Into the filtrate, 9.44 ml of 1N hydrogen chloride/diethyl ether is added at 0°C, and the mixture is stirred for 1 hour, then concentrated to obtain 0.62 g of the cis/trans diastereomer mixture of 3,4-dimethylpyrrolidine hydrochloride .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylpyrrolidine hydrochloride is represented by the linear formula C6H14CLN .


Chemical Reactions Analysis

3,4-Dimethylpyrrolidine hydrochloride can be used in various chemical reactions. For instance, it can be used in the synthesis of 4-(2-BUTYNYLOXY)-6-(3, 4-DIMETHYLPYRROLIDIN-1-YL) pyrimidine .

Scientific Research Applications

1. Chemical Reactions and Catalysis

3,4-Dimethylpyrrolidine hydrochloride has been involved in various chemical reactions and catalysis processes. For instance, Bender and Bonnett (1968) reported that treating 3,4-dimethylpyrrole with hydrochloric acid leads to a reversible self-condensation reaction, forming a dimer The self-condensation of 3,4-dimethylpyrrole: an alternative reaction pathway. Additionally, Liu et al. (2014) demonstrated that 4-(N,N-Dimethylamino)pyridine hydrochloride acts as a recyclable catalyst for acylating inert alcohols and phenols 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism.

2. Pharmacological Research and Drug Development

3,4-Dimethylpyrrolidine hydrochloride has also been explored in pharmacological research and drug development. Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, which is a potential drug lead, derived from a similar chemical structure Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2- (dimethylamino)ethyl)isochroman-1-one (AC-7954). Another study by Zimmerman et al. (1994) highlighted the development of a peripherally selective opioid antagonist, derived from a compound structurally related to 3,4-Dimethylpyrrolidine hydrochloride, for gastrointestinal motility disorders Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders.

3. Analytical Chemistry and Method Development

In analytical chemistry, methods have been developed to detect and quantify compounds related to 3,4-Dimethylpyrrolidine hydrochloride. Venugopal et al. (2012) developed a sensitive LC/MS/MS method for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a related genotoxic impurity Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

properties

IUPAC Name

3,4-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQMVAHTAYJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630510
Record name 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpyrrolidine hydrochloride

CAS RN

742100-61-4
Record name 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SCC Lucas, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
Most bromodomain inhibitors mimic the interactions of the natural acetylated lysine (KAc) histone substrate through key interactions with conserved asparagine and tyrosine residues …
Number of citations: 13 pubs.acs.org

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